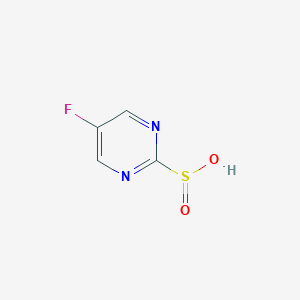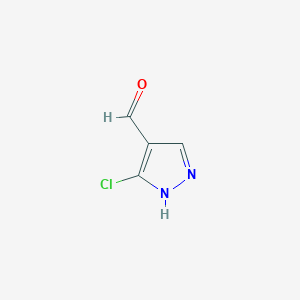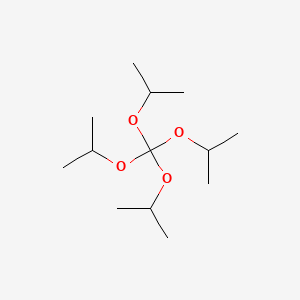
2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane, also known as tetraisopropyl orthocarbonate, is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane can be synthesized through the reaction of orthocarbonic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane involves the continuous feeding of orthocarbonic acid and isopropanol into a reactor. The reaction mixture is then heated and stirred to promote the esterification process. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted orthocarbonates depending on the nucleophile used.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of drug delivery systems and prodrugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of desired products. The compound’s reactivity is primarily due to the presence of multiple isopropoxy groups, which can undergo nucleophilic substitution and other reactions .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl orthocarbonate: Similar in structure but with methyl groups instead of isopropyl groups.
Tetraethyl orthocarbonate: Contains ethyl groups instead of isopropyl groups.
Tetra-n-butyl orthocarbonate: Features n-butyl groups instead of isopropyl groups.
Uniqueness
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane is unique due to its specific reactivity and stability, which are influenced by the presence of isopropyl groups. This makes it particularly useful in applications where controlled reactivity is required .
Properties
CAS No. |
36597-49-6 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-[tri(propan-2-yloxy)methoxy]propane |
InChI |
InChI=1S/C13H28O4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3 |
InChI Key |
PUAUAWJVTROGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


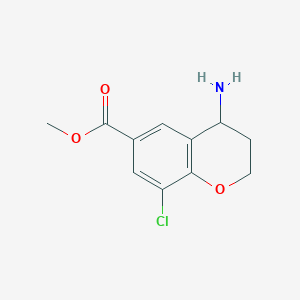
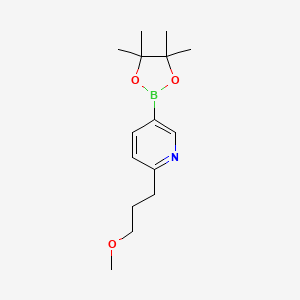
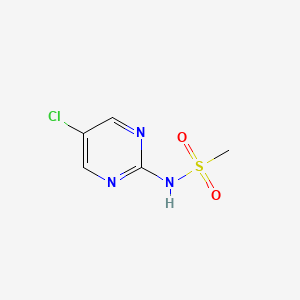
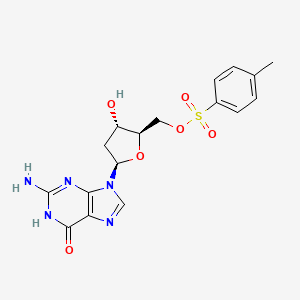
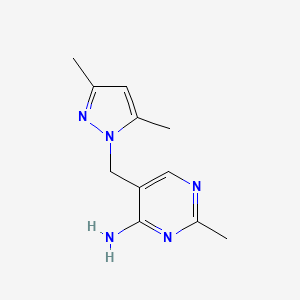
![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
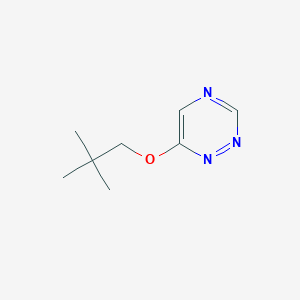
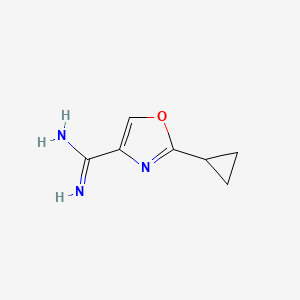
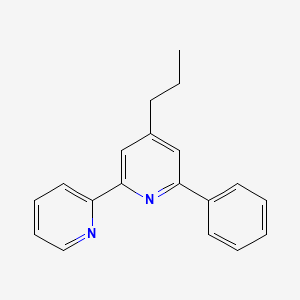
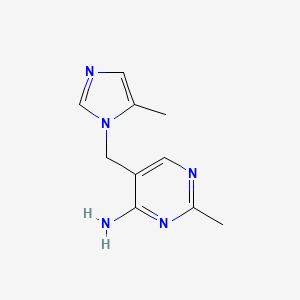

![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
